molecular formula C23H19N3O2 B12175306 N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide CAS No. 689269-60-1

N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No.: B12175306
CAS No.: 689269-60-1
M. Wt: 369.4 g/mol
InChI Key: IGAVJQCSNKESCR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a pyridinyl group, and a quinoline carboxamide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinoline N-oxides, while reduction can yield dihydroquinolines.

Scientific Research Applications

N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules . The exact pathways involved can vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

689269-60-1

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-28-22-11-5-2-7-17(22)15-25-23(27)19-13-21(16-8-6-12-24-14-16)26-20-10-4-3-9-18(19)20/h2-14H,15H2,1H3,(H,25,27)

InChI Key

IGAVJQCSNKESCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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